N-(4-iodophenyl)cyclopentanecarboxamide
Description
N-(4-Iodophenyl)cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring conjugated to a 4-iodophenyl group via an amide bond. This structural motif combines the steric and electronic effects of the iodinated aromatic ring with the conformational flexibility of the cyclopentane moiety. For instance, cyclopentane-carboxamide derivatives are explored as opioid analogs (e.g., cyclopentyl fentanyl) and enzyme inhibitors, though the iodophenyl variant remains less characterized .
Properties
Molecular Formula |
C12H14INO |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
N-(4-iodophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14INO/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15) |
InChI Key |
RMYHQQXUKYSDQP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic Ring Modifications: Cyclopentane vs. Cyclopropane
The size of the carbocyclic ring significantly impacts physicochemical properties. N-(4-Iodophenyl)cyclopropanecarboxamide (C10H10INO) shares the same 4-iodophenylamide group but replaces the cyclopentane with a strained cyclopropane ring. However, cyclopentane’s greater stability and chair-like conformations improve synthetic feasibility and thermal stability .
| Property | N-(4-Iodophenyl)cyclopentanecarboxamide | N-(4-Iodophenyl)cyclopropanecarboxamide |
|---|---|---|
| Cyclic Ring Size | 5-membered | 3-membered |
| Molecular Formula | C12H14INO (hypothesized) | C10H10INO |
| Stability | High (low ring strain) | Moderate (high ring strain) |
| Synthetic Yield | Not reported | Not reported |
Halogen Substituent Effects: Iodo vs. Bromo
Halogen substitution at the para position influences electronic and steric properties. 1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide () replaces iodine with bromine, reducing polarizability but retaining electron-withdrawing effects. In maleimide derivatives (), halogen size (F, Cl, Br, I) showed minimal impact on enzyme inhibition (IC50 ~4–7 μM), suggesting steric factors may dominate over electronic effects in carboxamides.
Functional Group Variations
- Sulfamoyl Derivatives : N-[(4-Sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide () introduces a sulfonamide group, increasing acidity and bioavailability.
- Hydrazine-Carbonothioyl Hybrids: Derivatives like N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide () exhibit varied melting points (148–201°C), correlating with substituent symmetry and intermolecular forces.
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